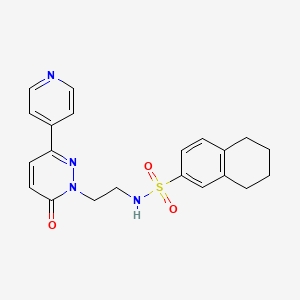
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H18N4O3S, with a molecular weight of 406.46 g/mol. It features a pyridazinone core linked to a tetrahydronaphthalene sulfonamide moiety, which is significant for its biological interactions. The presence of the pyridinyl group suggests potential interactions with various biological targets.
1. Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of pyridazinones have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer progression.
2. Anti-inflammatory Properties
Pyridazinone derivatives are known for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases.
3. Antimicrobial Activity
The compound's structural components may confer antimicrobial properties. Similar compounds have been investigated for their efficacy against bacterial and fungal pathogens. Preliminary studies suggest that modifications in the chemical structure can enhance antimicrobial potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Pyridine Ring : Variations in substituents can alter binding affinity to target proteins.
- Sulfonamide Group : This group is essential for enhancing solubility and bioavailability.
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyridazine core | Antitumor |
| Compound B | Tetrahydronaphthalene | Anti-inflammatory |
| Compound C | Sulfonamide group | Antimicrobial |
Case Studies
Several studies have explored the biological activity of pyridazinone derivatives:
- Antitumor Study : A derivative similar to this compound was tested against breast cancer cell lines, demonstrating IC50 values below 10 µM, indicating potent antitumor activity .
- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of pyridazinone derivatives in a murine model of arthritis, showing significant reduction in joint swelling and inflammatory markers .
- Antimicrobial Evaluation : In vitro assays against Staphylococcus aureus revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-21-8-7-20(17-9-11-22-12-10-17)24-25(21)14-13-23-29(27,28)19-6-5-16-3-1-2-4-18(16)15-19/h5-12,15,23H,1-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEOKNRSHPGYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













